molecular formula C7H6N2O3S2 B14202504 N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide CAS No. 900414-85-9

N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide

Cat. No.: B14202504
CAS No.: 900414-85-9
M. Wt: 230.3 g/mol
InChI Key: REPFEAIBUZAYOL-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural features of oxazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonamide with an appropriate oxazole derivative. One common method is the Gewald reaction, which involves the condensation of a sulfur-containing compound with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide is unique due to the combination of oxazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to specific biological activities and interactions that are not observed in similar compounds .

Properties

CAS No.

900414-85-9

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

N-(1,2-oxazol-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c10-14(11,7-2-1-5-13-7)9-6-3-4-12-8-6/h1-5H,(H,8,9)

InChI Key

REPFEAIBUZAYOL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NOC=C2

Origin of Product

United States

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